Alanine, 3-(hydroxyphosphinyl)-
Description
Alanine, 3-(hydroxyphosphinyl)-, is a phosphinic acid derivative of alanine, where the carboxylic acid group (-COOH) at the β-carbon is replaced by a hydroxyphosphinyl (-PO(OH)H) group (Fig. 1). This structural modification imparts unique chemical and biological properties, making it a bioisostere for natural amino acids and phosphonic acid analogs . The compound is notable for its stability under enzymatic conditions, particularly in reactions involving NAD(P)+-dependent oxidation, where the P–H bond remains intact despite modifications to the side chain .
Properties
CAS No. |
90243-52-0 |
|---|---|
Molecular Formula |
C3H7NO4P+ |
Molecular Weight |
152.07 g/mol |
IUPAC Name |
[(2R)-2-amino-2-carboxyethyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C3H6NO4P/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H-,5,6,7,8)/p+1/t2-/m0/s1 |
InChI Key |
RIFLIEPPPWUMMC-REOHCLBHSA-O |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[P+](=O)O |
Canonical SMILES |
C(C(C(=O)O)N)[P+](=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 3-(hydroxyphosphinyl)- typically involves the introduction of a hydroxyphosphinyl group to the alanine molecule. This can be achieved through various chemical reactions, including:
Phosphorylation: Using reagents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions to introduce the hydroxyphosphinyl group.
Hydrolysis: Subsequent hydrolysis steps to convert intermediate products into the desired compound.
Industrial Production Methods: Industrial production of Alanine, 3-(hydroxyphosphinyl)- may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .
Chemical Reactions Analysis
Types of Reactions: Alanine, 3-(hydroxyphosphinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphosphinyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the hydroxyphosphinyl group, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where the hydroxyphosphinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various organic and inorganic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine-containing compounds .
Scientific Research Applications
Alanine, 3-(hydroxyphosphinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its effects on cellular metabolism and immune response.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Alanine, 3-(hydroxyphosphinyl)- involves its interaction with various molecular targets and pathways:
Metabolic Pathways: It can participate in amino acid metabolism, influencing the synthesis and degradation of proteins.
Enzyme Interactions: The compound may act as a substrate or inhibitor for specific enzymes, affecting their activity and function.
Cellular Effects: It can modulate cellular processes such as energy production, signal transduction, and immune response
Comparison with Similar Compounds
Structural Features :
- Backbone: Retains the alanine backbone (α-amino group and methyl side chain).
- Functional Group : Hydroxyphosphinyl group at the β-carbon, enabling chelation of metal ions and participation in enzyme-substrate interactions.
Comparison with Phosphonic Acid Analogs
Phosphonic acid analogs, such as homophenylalanine derivatives, feature a direct carbon-phosphorus (C–P) bond instead of the P–H group in phosphinic acids. Key differences include:
Phosphonic acids are widely used as enzyme inhibitors due to their structural mimicry of carboxylic acids. However, the hydroxyphosphinyl group in Alanine, 3-(hydroxyphosphinyl)-, offers enhanced metabolic stability, as demonstrated in GABase-catalyzed reactions where NADPH production occurs without P–H bond cleavage .
Comparison with Phenylalanine Derivatives
Phenyllactic acid (3-phenyl-2-hydroxypropanoic acid) and its analogs share structural similarities but differ in functional groups and bioactivity:
While phenyllactic acid participates in microbial pathways (e.g., quorum sensing), Alanine, 3-(hydroxyphosphinyl)-, is tailored for enzymatic studies, particularly in systems requiring phosphorus-based bioisosteres .
Comparison with Other Alanine Derivatives
Alanine derivatives with aromatic or heterocyclic substituents (e.g., 3-(2-naphthyl)-L-alanine) exhibit distinct physicochemical properties:
The hydroxyphosphinyl group enhances solubility in aqueous environments compared to bulky aromatic substituents, making it suitable for studies in hydrophilic enzymatic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
